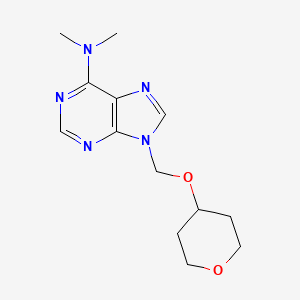
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a dimethylamino group at the 9-position of the purine ring and an oxan-4-yloxymethyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine exerts its effects involves its interaction with specific molecular targets. It is known to inhibit serine/threonine protein kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell division and proliferation .
Comparación Con Compuestos Similares
- N,N-dimethyladenine
- 6-dimethylaminopurine
- N6,N6-dimethyladenosine
Comparison: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is unique due to the presence of the oxan-4-yloxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like N,N-dimethyladenine, it exhibits higher specificity and potency in inhibiting certain enzymes. This uniqueness makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-17(2)12-11-13(15-7-14-12)18(8-16-11)9-20-10-3-5-19-6-4-10/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIBPKIMQAQPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2COC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(Dimethylcarbamoyl)phenyl]carbamoyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7417867.png)
![3-Methyl-1-[(2-phenylpyridin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B7417883.png)
![3-[(2-Methylphenyl)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417893.png)
![3-(1-Methylpyrrol-2-yl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417905.png)
![3-(2,3-Dihydro-1-benzofuran-2-yl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417911.png)
![5,6,7,8,9,10-Hexahydro-[1,2,4]triazolo[4,3-a]azocin-3-yl(pyrrolidin-1-yl)methanone](/img/structure/B7417912.png)
![(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7417920.png)
![4-(5,6,7,8,9,10-Hexahydro-[1,2,4]triazolo[4,3-a]azocin-3-yl)benzonitrile](/img/structure/B7417921.png)
![3-(Cyclopentylmethyl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417929.png)
![7-(Difluoromethyl)-4-(tetrazolo[1,5-a]pyrazin-8-yl)-1,4-oxazepane](/img/structure/B7417936.png)
![N-[4-chloro-3-(difluoromethoxy)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide](/img/structure/B7417947.png)
![4-methyl-1-(oxan-4-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrazole-3-carboxamide](/img/structure/B7417949.png)
![1-[4-(4-Amino-6-methyl-1,3,5-triazin-2-yl)morpholin-2-yl]ethanol](/img/structure/B7417957.png)
